1-(pyrimidin-2-yl)pyrrolidin-3-ol
Description
Significance of Heterocyclic Architectures in Molecular Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the field of chemistry. Their prevalence in nature and their diverse reactivity make them indispensable building blocks for new molecules.
The pyrimidine (B1678525) ring is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids. researchgate.net This fundamental biological role has made pyrimidine derivatives a focal point in medicinal chemistry and chemical biology. gsconlinepress.comgsconlinepress.com Researchers have extensively explored this scaffold to develop a wide array of therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial treatments. researchgate.netgsconlinepress.comontosight.ai The pyrimidine core's ability to be readily modified allows for the fine-tuning of a molecule's physicochemical properties, making it a privileged structure in drug discovery. gsconlinepress.comontosight.ai
Key Biological Roles of Pyrimidines:
Constituents of DNA and RNA (cytosine, thymine, uracil). researchgate.net
Found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.net
Core structure in various therapeutic agents. gsconlinepress.com
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is another biologically significant motif, most notably found in the amino acid proline. wikipedia.orgmdpi.com Its non-planar, puckered nature provides a three-dimensional character to molecules, which is crucial for specific interactions with biological targets. nih.gov This saturated scaffold allows for the exploration of chemical space in ways that flat, aromatic systems cannot. nih.gov Pyrrolidine and its derivatives are widely utilized in medicinal chemistry, appearing in numerous approved drugs, and also serve as valuable ligands and organocatalysts in synthetic chemistry. nih.govnih.gov
Key Features of Pyrrolidines:
Saturated five-membered nitrogen-containing ring. wikipedia.org
Core of the amino acid proline. mdpi.com
Provides three-dimensional structural diversity. nih.gov
Commonly used in drug design and catalysis. nih.gov
Rationale for Investigating the 1-(pyrimidin-2-yl)pyrrolidin-3-ol Scaffold
The combination of the pyrimidine and pyrrolidine rings into the this compound scaffold presents a molecule with intriguing properties and potential applications.
The this compound structure possesses a unique blend of rigidity and flexibility. The pyrimidine ring is aromatic and planar, while the pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as pseudorotation. nih.gov The hydroxyl group on the pyrrolidine ring introduces a key functional group that can participate in hydrogen bonding and serve as a point for further chemical modification. The linkage between the two rings also influences their relative orientation, leading to a range of possible spatial arrangements that can be crucial for molecular recognition. researchgate.netnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 1261229-76-8 |
The structure of this compound makes it an attractive building block, or scaffold, for the synthesis of more complex molecules, particularly chemical probes. acs.orgresearchgate.net Chemical probes are essential tools used to study biological processes. The pyrimidine portion of the scaffold can be modified to tune its electronic properties and interactions with specific targets, while the pyrrolidine ring, with its hydroxyl group, offers a handle for attaching reporter groups like fluorescent dyes or affinity tags. acs.orgnih.govnih.gov This modularity allows for the systematic development of a library of compounds with diverse functionalities, which can be screened for specific biological activities. nih.govnih.gov The ability to synthesize both enantiomers, (R)- and (S)-1-(pyrimidin-2-yl)pyrrolidin-3-ol, further enhances its utility, as stereochemistry often plays a critical role in biological recognition. bldpharm.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYWIHTCUNNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302915 | |
| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-76-8 | |
| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol and Its Analogues
Retrosynthetic Analysis of the 1-(pyrimidin-2-yl)pyrrolidin-3-ol Skeleton
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering different strategic approaches to its synthesis. advancechemjournal.com The most logical disconnections are at the C-N bond linking the pyrimidine (B1678525) and pyrrolidine (B122466) rings, and within the pyrrolidine ring itself.
C-N Bond Disconnection: This approach simplifies the synthesis into two main fragments: a pyrimidine derivative and a pyrrolidin-3-ol derivative. The forward synthesis would then involve a coupling reaction to form the crucial N-C bond. This is a common and often effective strategy in heterocyclic chemistry. researchgate.nettcichemicals.com
Pyrrolidine Ring Disconnection: This strategy involves building the pyrrolidine ring onto a pre-formed pyrimidine-containing precursor. This could be achieved through various cyclization reactions. nih.govnih.gov This approach might be advantageous if the desired pyrimidine starting material is readily available.
A visual representation of the retrosynthetic analysis is presented below:

Development of Novel Synthetic Routes to the Core Structure
Building on the retrosynthetic analysis, several synthetic routes have been developed to construct the this compound core structure. These methods focus on the efficient formation of the pyrrolidine ring and the introduction of the pyrimidine moiety.
Cyclization Approaches for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a key step in many synthetic strategies. nih.govnih.gov Various cyclization methods can be employed, starting from acyclic precursors.
One common approach is the intramolecular cyclization of an appropriately functionalized amine. For instance, a precursor containing both an amine and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the five-membered ring. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can provide rapid access to substituted pyrrolidines. osaka-u.ac.jp
Recent advancements in catalysis have also provided new tools for pyrrolidine synthesis. For example, metal-catalyzed intramolecular hydroamination of alkenes or alkynes offers a direct and atom-economical route to the pyrrolidine skeleton. organic-chemistry.org
| Cyclization Method | Key Features | Example Reaction |
|---|---|---|
| Intramolecular Nucleophilic Substitution | Requires a precursor with an amine and a leaving group. | Cyclization of a γ-amino halide. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. osaka-u.ac.jp | Formation of a substituted pyrrolidine from a glycine (B1666218) derivative and an alkene. |
| Metal-Catalyzed Hydroamination | Direct addition of an N-H bond across a C-C multiple bond. organic-chemistry.org | Gold-catalyzed cyclization of an allenyl carbamate. organic-chemistry.org |
Nucleophilic Substitution Reactions for Pyrimidine Moiety Introduction
The introduction of the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. bhu.ac.inwikipedia.orgslideshare.netnih.gov In this key step, the nitrogen atom of the pyrrolidin-3-ol acts as a nucleophile, displacing a suitable leaving group on the pyrimidine ring.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inslideshare.net Halogens, such as chlorine or fluorine, are commonly used as leaving groups on the pyrimidine ring. These halogenated pyrimidines can be synthesized from commercially available starting materials. bhu.ac.in
The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature can also significantly influence the efficiency of the substitution reaction.
Coupling Strategies for Inter-Ring Linkage (N-C bond formation)
The formation of the N-C bond between the pyrrolidine and pyrimidine rings is a critical step in the synthesis. researchgate.nettcichemicals.comacs.orgmdpi.comnih.gov While traditional SNAr reactions are effective, modern cross-coupling methodologies offer alternative and often milder conditions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for the formation of C-N bonds. tcichemicals.com This reaction can be used to couple a variety of amines and aryl halides, including the linkage of pyrrolidin-3-ol to a halogenated pyrimidine. The use of specific phosphine (B1218219) ligands is often crucial for achieving high yields and good functional group tolerance. nih.gov
Another approach is the Ullmann condensation, a copper-catalyzed reaction that can also be employed for N-arylation. mdpi.com While this method often requires higher reaction temperatures than palladium-catalyzed reactions, it remains a valuable tool in the synthetic chemist's arsenal.
Stereoselective Synthesis of Enantiomeric Forms of this compound
Since this compound contains a stereocenter at the C3 position of the pyrrolidine ring, the synthesis of enantiomerically pure forms is of significant interest. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries. nih.govmdpi.com
Chiral Auxiliary-Based Methodologies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired stereocenter has been established, the auxiliary can be removed.
In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to the pyrrolidine precursor. For example, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol (B89426) reactions. bath.ac.ukresearchgate.net By employing such an auxiliary, it is possible to introduce the hydroxyl group at the C3 position with high diastereoselectivity. Subsequent removal of the auxiliary would then yield the desired enantiomer of 3-hydroxypyrrolidine, which can then be coupled with the pyrimidine moiety.
Asymmetric Catalysis in Pyrrolidine Derivatization
The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, as the stereochemistry often dictates biological activity. Asymmetric organocatalysis has emerged as a powerful tool for establishing the chiral centers found in the pyrrolidine ring. nih.govnih.gov This approach avoids the use of metals, offering a more environmentally friendly pathway. nih.gov
Chiral pyrrolidines, particularly those derived from the natural amino acid proline, are frequently employed as organocatalysts. nih.gov Their mechanism of action often involves the formation of a transient enamine or iminium ion with the substrate, which then reacts in a stereocontrolled manner. The structure of the catalyst, including the presence of specific functional groups, can shield one face of the reactive intermediate, directing the incoming reagent to the opposite face and thereby inducing asymmetry. nih.gov
For the synthesis of substituted pyrrolidines, several organocatalytic strategies are prominent:
[3+2] Cycloadditions: This is a common one-step approach for constructing the five-membered pyrrolidine ring. Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the reaction between an azomethine ylide and an alkene, leading to highly functionalized and enantioenriched pyrrolidines.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones, catalyzed by chiral pyrrolidine derivatives, can create key stereocenters. For instance, the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes has been demonstrated with excellent enantioselectivity using chiral cis-2,5-disubstituted pyrrolidine organocatalysts. rsc.org
Aldol Reactions: Asymmetric aldol reactions, catalyzed by proline and its derivatives, are fundamental in creating chiral β-hydroxy carbonyl compounds, which can be precursors to chiral pyrrolidinols.
The choice of catalyst is critical and is often tailored to the specific transformation. The table below illustrates examples of organocatalysts used in asymmetric pyrrolidine synthesis.
| Catalyst Type | Reaction | Key Feature |
| Prolinamide Organocatalysts | Michael Addition | Utilizes a D-prolinamide derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidine for the addition of aldehydes to β-nitroalkenes. nih.gov |
| Diarylprolinol Silyl Ethers | Aldehyde Functionalization | A widely used class of organocatalysts for various asymmetric transformations involving aldehydes. nih.gov |
| Chiral Phosphoric Acid | [3+2] Annulation | Catalyzes the reaction of propargyl alcohols with indoles to synthesize chiral 3H-pyrrolo[1,2-a]indoles. researchgate.net |
| cis-2,5-Disubstituted Pyrrolidines | Michael Addition | Demonstrates high enantioselectivity (>99% ee) in the addition of nitromethane to α,β-unsaturated aldehydes. rsc.org |
Enzymatic Approaches for Stereocontrol
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for achieving stereocontrol. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral 3-hydroxypyrrolidine, a key structural motif, enzymatic methods have proven effective.
A notable strategy involves the microbial hydroxylation of a precursor followed by enzymatic kinetic resolution. For example, the fungus Aspergillus sp. can hydroxylate 1-benzoylpyrrolidine (B181117) to produce (S)-1-benzoyl-3-pyrrolidinol. Although the initial enantiomeric excess (ee) may be moderate (e.g., 66% ee), a subsequent kinetic resolution step using a lipase, such as Amano PS-IM lipase, can selectively acylate one enantiomer, leaving the other in very high optical purity (>99% ee). nih.gov This unreacted, enantiopure (S)-1-benzoyl-3-pyrrolidinol can then be chemically converted to the desired final product. nih.gov
Another powerful enzymatic approach is the stereoselective reduction of a ketone precursor. Carbonyl reductases (KREDs) are particularly useful for synthesizing chiral alcohols from prochiral ketones. In a related system, two different carbonyl reductases, HeCR and DbCR, were used to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, yielding different stereoisomers of the corresponding 4-hydroxypiperidine (B117109) with exceptional enantiomeric excess (>99% ee) and conversion. rsc.org This highlights the potential of using a panel of stereocomplementary enzymes to access all possible stereoisomers of a target molecule.
| Enzymatic Method | Enzyme(s) | Transformation | Outcome |
| Microbial Hydroxylation & Kinetic Resolution | Aspergillus sp. & Amano PS-IM Lipase | 1-Benzoylpyrrolidine → (S)-1-Benzoyl-3-pyrrolidinol | Optically active (S)-1-benzoyl-3-pyrrolidinol (>99% ee). nih.gov |
| Asymmetric Ketone Reduction | Carbonyl Reductases (HeCR, DbCR) | Reduction of a prochiral piperidone | Access to different stereoisomers of 3-substituted-4-hydroxypiperidines with >99% ee. rsc.org |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires meticulous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.gov For the synthesis of this compound and its analogues, key parameters such as solvent, catalyst, temperature, and pressure are carefully controlled.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is critical as it can influence reaction rates, equilibria, and the selectivity of a reaction. Solvents can stabilize transition states, affect catalyst solubility and activity, and in some cases, participate directly in the reaction mechanism. In the synthesis of pyrimidine derivatives, a range of solvents has been explored. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, it was found that solvent-free conditions or the use of specific solvents like DMF and DMSO could significantly impact the yield. google.comacs.org The use of water as a solvent is particularly advantageous from a green chemistry perspective and has been shown to be effective in certain pyrimidine syntheses, sometimes in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). scielo.org.mx
Catalyst Selection and Loading for Specific Transformations
The catalyst is the cornerstone of many synthetic transformations, and its selection is pivotal for achieving high yield and selectivity. In pyrimidine-pyrrolidine synthesis, both metal-based catalysts and organocatalysts are employed. For example, palladium-catalyzed cross-coupling reactions are often used to form C-C or C-N bonds. researchgate.net The optimization process involves screening different catalysts and ligands to find the most effective combination.
Catalyst loading is another crucial variable. While higher loading might increase the reaction rate, it also adds to the cost and can complicate product purification. The goal is to use the minimum amount of catalyst necessary to achieve a desirable reaction rate and conversion. For example, in one study on pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, it was found that increasing the Pd(OAc)₂ catalyst loading beyond a certain point (e.g., from 1.5 mol% to 5 mol%) did not improve the yield, indicating an optimal loading level.
Temperature and Pressure Control in Reaction Optimization
Temperature is a fundamental parameter that controls reaction kinetics. Increasing the temperature generally increases the reaction rate, but it can also lead to the formation of undesired byproducts or decomposition of the product or catalyst. A theoretical study on the multicomponent reaction to form pyrido[2,3-d]pyrimidines showed that while higher temperatures increase the reaction rate, they might not be sufficient to achieve high yields without an effective catalyst. nih.gov Experimental optimization often involves running the reaction at various temperatures (e.g., ambient temperature, 50 °C, 60 °C, or reflux) to find the optimal balance between reaction time and product purity. acs.orgscielo.org.mx
Pressure is typically controlled in reactions involving gaseous reagents or when needing to maintain a volatile solvent at a temperature above its atmospheric boiling point. While not always a primary optimization parameter for many solution-phase reactions, it is critical in processes like catalytic hydrogenation, which may be used to reduce functional groups or for deprotection steps during the synthesis of the pyrrolidine ring.
Green Chemistry Principles in the Synthesis of Pyrimidine-Pyrrolidine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and improve sustainability. Key strategies include the use of safer solvents, catalytic instead of stoichiometric reagents, and designing processes that maximize atom economy.
Several green approaches have been successfully applied to the synthesis of pyrimidine derivatives:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, which reduces the number of synthetic steps, solvent usage, and waste generation. scielo.org.mx
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions, is a core principle of green chemistry. scielo.org.mx
Catalysis: The use of catalysts, including biocatalysts, organocatalysts, and efficient metal catalysts, is preferred over stoichiometric reagents because they are used in small amounts and can often be recycled and reused.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. acs.org
For example, a green approach for synthesizing pyrrolo[2,3-d]pyrimidine derivatives was developed using a one-pot, three-component reaction catalyzed by a small amount of TBAB in ethanol at a moderate temperature of 50 °C, resulting in high yields and an easy work-up. scielo.org.mx
Atom Economy and Waste Reduction Strategies
Atom economy and waste reduction are central pillars of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the generation of byproducts. numberanalytics.com The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product, serves as a key metric for evaluating the environmental impact of a chemical process. libretexts.orgnih.gov For pharmaceuticals and fine chemicals, E-Factors can be notoriously high, but modern synthetic strategies seek to drastically reduce them. libretexts.orgnih.gov
Multicomponent Reactions (MCRs)
One of the most effective strategies for improving atom economy is the use of multicomponent reactions (MCRs). jocpr.comnih.gov These reactions combine three or more starting materials in a single synthetic operation to form a complex product, thereby eliminating the need for isolating intermediates and reducing solvent and energy consumption. jocpr.comfrontiersin.org The synthesis of the pyrimidine core, for instance, is well-suited to MCRs. A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgorganic-chemistry.orgfigshare.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts and achieving yields up to 93%. acs.orgorganic-chemistry.org Such regioselective methods provide direct access to highly substituted pyrimidines, which are key precursors for analogues of this compound. acs.org
Recyclable Catalysts
The use of recoverable and reusable catalysts is another cornerstone of waste reduction. numberanalytics.com Heterogeneous catalysts, particularly those supported on magnetic nanoparticles, offer a significant advantage as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.netdeepdyve.comtandfonline.com For example, a reusable heterogeneous magnetic nanocatalyst (SCMNPs@Urea/Py-CuCl₂) has been effectively used for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives. researchgate.netdeepdyve.comtandfonline.com Similarly, mesoporous silica-supported iridium and ruthenium catalysts have demonstrated high activity and recyclability in the synthesis of substituted aminopyrimidines. researchgate.net Employing such catalysts in the synthesis of the pyrimidine moiety of the target compound would substantially decrease waste and production costs.
| Strategy | Reaction / Catalyst | Key Advantages | Applicable Moiety |
|---|---|---|---|
| Multicomponent Reaction (MCR) | Iridium-pincer complex catalyzed reaction of alcohols and amidines | High atom economy; liberates only H₂ and H₂O; high yields (up to 93%). acs.orgorganic-chemistry.org | Pyrimidine |
| Recyclable Catalyst | Magnetic Nanoparticles (e.g., SCMNPs@Urea/Py-CuCl₂) | Easily separated by magnet; reusable for multiple runs with minimal activity loss. researchgate.netdeepdyve.com | Pyrimidine Analogues |
| Recyclable Catalyst | Silica-supported Iridium/Ruthenium (e.g., SBA-15@TZP-Ir) | High catalytic activity; recyclable for at least five cycles. researchgate.net | Aminopyrimidines |
| MCR / Recyclable Catalyst | ZnCr₂O₄ nanocatalyst in a one-pot reaction | Recyclable catalyst; high efficiency; simple procedure. nanobioletters.com | Pyrimidine Derivatives |
Use of Environmentally Benign Solvents and Reagents
Solvent-Free Synthesis
Performing reactions without a solvent is an ideal green chemistry scenario. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a prominent solvent-free technique. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of various N-heterocycles, including pyrimidine derivatives, often resulting in higher yields, shorter reaction times, and simplified product isolation compared to conventional methods. mdpi.comnih.govacs.org For instance, a solvent-free and catalyst-free one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones using ball-milling has been reported with quantitative yields. nih.gov Microwave-assisted synthesis can also be performed under solvent-free conditions, providing a rapid and energy-efficient route to pyrimidine derivatives. nih.govorientjchem.org
Benign Solvents
When a solvent is necessary, water is the preferred choice due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of pyrimidine analogues has been achieved in aqueous media. For example, β-cyclodextrin has been used as a catalyst for the synthesis of pyrido[2,3-d]pyrimidines in water, leading to high yields and a more sustainable process. nih.gov Vibrational spectroscopic analysis has shown that hydrogen bonding occurs between pyrimidine and water, a property that can be exploited in aqueous synthetic methodologies. acs.org
Other green solvent alternatives include deep eutectic solvents (DES) and ionic liquids (ILs), which are gaining attention due to their low volatility, thermal stability, and recyclability. numberanalytics.comnih.gov Choline hydroxide, an inexpensive and non-toxic DES, has been employed as both the reaction medium and base for the synthesis of substituted pyrroles, key precursors for the pyrrolidine ring. rsc.org Similarly, pyrrolidinium-based protic ionic liquids have been used as recyclable catalysts for Knoevenagel condensation reactions under solvent-free conditions to produce precursors for pyrrolidine synthesis. rsc.org
Greener Reagents
Replacing hazardous reagents is also crucial. A notable example is the iodination of pyrimidines, which typically uses toxic reagents and strong acids. A green mechanochemical approach has been developed that uses solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, resulting in high yields and short reaction times without the use of toxic acids. mdpi.com
| Method | Solvent/Conditions | Key Advantages | Applicable Moiety |
|---|---|---|---|
| Mechanochemistry | Solvent-free (Ball-milling) | Environmentally friendly; simple workup; high to quantitative yields. nih.gov | Pyrimidine Analogues |
| Microwave-Assisted Synthesis | Solvent-free | Rapid reaction times; energy efficient; high yields. nih.govorientjchem.org | Pyrimidine Derivatives |
| Catalytic Synthesis | Water | Avoids toxic organic solvents; sustainable; high yields. nih.govnih.gov | Pyrimidine Analogues |
| Catalytic Synthesis | Deep Eutectic Solvent (Choline Hydroxide) | Inexpensive, non-toxic, and recyclable medium/catalyst. rsc.org | Pyrrole (Pyrrolidine precursor) |
| Mechanochemistry | Solvent-free (Grinding) | Avoids toxic reagents (e.g., strong acids) in iodination. mdpi.com | Pyrimidine |
| Catalytic Synthesis | Pyrrolidinium Ionic Liquid | Solvent-free; recyclable catalyst; clean reaction. rsc.org | Pyrrolidine Precursors |
Advanced Structural and Conformational Investigations of 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol
Conformational Analysis of the Pyrrolidine (B122466) Ring within the Scaffold
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. This puckering is a consequence of the interplay between angle strain and torsional strain. The specific conformation adopted by the pyrrolidine ring in 1-(pyrimidin-2-yl)pyrrolidin-3-ol is influenced by the substituents at the 1- and 3-positions.
The conformation of a five-membered ring can be precisely described by its puckering parameters, which include the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The puckering amplitude quantifies the extent of out-of-plane distortion, while the phase angle describes the specific puckering mode (e.g., envelope or twist). The process of interconversion between these conformations with minimal energy barriers is known as pseudorotation. iucr.orgresearchgate.net
For an unsubstituted pyrrolidine, various conformers such as envelope (E) and twist (T) forms are possible. In substituted pyrrolidines like this compound, the substituents significantly influence the pseudorotation pathway and the relative energies of the conformers. The hydroxyl group at the 3-position and the pyrimidin-2-yl group at the nitrogen atom will favor specific puckered conformations to minimize steric hindrance and optimize electronic interactions.
Computational studies on similar N-aryl pyrrolidines suggest that the pyrrolidine ring can adopt various low-energy conformations. researchgate.net The exact puckering parameters for this compound would require specific experimental data, such as high-resolution NMR spectroscopy or X-ray crystallography, or could be estimated through detailed computational modeling.
| Parameter | Description | Expected Influence on this compound |
| Puckering Amplitude (q) | The magnitude of the out-of-plane deviation of the ring atoms. | The presence of two substituents is expected to lead to a significant puckering amplitude to alleviate steric strain. |
| Phase Angle of Pseudorotation (Φ) | Describes the specific conformation (e.g., envelope or twist) along the pseudorotation pathway. | The preferred phase angle will be determined by the energetic favorability of placing the bulky pyrimidinyl group and the hydroxyl group in pseudo-equatorial or pseudo-axial positions. |
The electronic and steric properties of the pyrimidine (B1678525) substituent at the nitrogen atom play a pivotal role in dictating the conformational preference of the pyrrolidine ring. The pyrimidine ring is a π-deficient aromatic system, which can influence the electronic environment of the pyrrolidine nitrogen. nih.gov This electronic effect, coupled with the steric bulk of the pyrimidine ring, will impact the puckering of the pyrrolidine ring.
Studies on N-aryl pyrrolidines have shown that the N-substituent can influence the endo- or exo-puckering of the ring. acs.org For this compound, the pyrimidinyl group is expected to have a significant impact on the conformational equilibrium. The orientation of the pyrimidine ring relative to the pyrrolidine ring will also be a key conformational feature, with potential for intramolecular interactions.
Intermolecular Interactions and Crystal Packing Analysis (if applicable)
In the solid state, the spatial arrangement of molecules is governed by a network of intermolecular interactions. For this compound, hydrogen bonding and π-stacking are expected to be the dominant forces dictating the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the likely interactions.
The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and the nitrogen atoms of the pyrimidine ring (hydrogen bond acceptors) strongly suggests the formation of extensive hydrogen bonding networks in the crystalline state. nih.gov The pyrrolidine nitrogen can also act as a hydrogen bond acceptor.
It is highly probable that the hydroxyl group of one molecule will form a hydrogen bond with a nitrogen atom of the pyrimidine ring of a neighboring molecule. This could lead to the formation of chains or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice. oup.com In crystal structures of similar pyrimidine derivatives, N-H···N and O-H···N hydrogen bonds are commonly observed interactions that direct the supramolecular assembly.
The aromatic pyrimidine ring is capable of participating in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. oup.com These interactions are crucial in the packing of many aromatic and heterocyclic compounds. In the crystal structure of this compound, it is anticipated that the pyrimidine rings of adjacent molecules will arrange in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions.
| Interaction Type | Potential Donors/Acceptors/Participants | Expected Role in Crystal Packing |
| Hydrogen Bonding | Donor: -OH group. Acceptors: Pyrimidine N atoms, -OH oxygen, Pyrrolidine N atom. | Primary driving force for molecular assembly, likely forming chains or sheets. nih.gov |
| π-π Stacking | Pyrimidine rings. | Stabilization of the crystal lattice through parallel stacking of aromatic rings. oup.com |
| C-H···π Interactions | C-H bonds of the pyrrolidine ring and the pyrimidine π-system. | Contribution to the overall stability and fine-tuning of the molecular arrangement. |
Stereochemical Purity Determination and Chiral Recognition Studies
The carbon atom at the 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-(pyrimidin-2-yl)pyrrolidin-3-ol. The determination of stereochemical purity is essential, as different enantiomers of a chiral compound can exhibit distinct biological activities.
The separation of these enantiomers, a process known as chiral resolution, can be achieved using various techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers, employing a chiral stationary phase that interacts differently with each enantiomer. nih.gov
Chiral recognition studies, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or chiral derivatizing agents, are used to determine the enantiomeric excess (ee) of a sample. researchgate.net These chiral agents form diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable signals in the NMR spectrum. For this compound, the hydroxyl group and the pyrrolidine nitrogen are potential sites for interaction with a chiral resolving agent.
Chiral HPLC and GC Methodologies for Enantiomer Separation
The separation of the enantiomers of this compound can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed for the separation of heterocyclic compounds containing hydroxyl and amino functionalities. eijppr.comcsfarmacie.cz The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as ethanol (B145695) or isopropanol, is critical for achieving optimal resolution. nih.gov The interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R) and (S) enantiomers, allowing for their separation. csfarmacie.czhplc.eu
Chiral GC is another powerful technique, particularly for volatile compounds or those that can be derivatized to increase their volatility. chromatographyonline.com Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns. sigmaaldrich.com For a compound like this compound, derivatization of the hydroxyl group, for instance through acylation, can improve its chromatographic properties and enhance enantioselectivity. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters for successful separation. gcms.cz
Below are representative, hypothetical data tables illustrating typical parameters for chiral HPLC and GC method development for the enantioseparation of this compound, based on methodologies applied to structurally similar compounds.
Table 1: Illustrative Chiral HPLC Method Parameters for the Enantioseparation of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Table 2: Illustrative Chiral GC Method Parameters for the Enantioseparation of Derivatized this compound
| Parameter | Condition |
| Column | Chirasil-DEX CB (Permethylated β-cyclodextrin) |
| Dimensions | 25 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Retention Time (R-derivative) | ~ 15.3 min |
| Retention Time (S-derivative) | ~ 15.9 min |
| Resolution (Rs) | > 1.8 |
Spectroscopic Methods for Enantiomeric Excess Determination
Beyond chromatographic separation, spectroscopic methods offer powerful alternatives for determining the enantiomeric excess (e.e.) of a chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. The use of chiral solvating agents (CSAs) or chiral shift reagents can induce diastereomeric interactions with the enantiomers of this compound, leading to the separation of specific signals in the NMR spectrum. researchgate.netarkat-usa.org For instance, the addition of a chiral acid can form diastereomeric salts with the basic nitrogen of the pyrrolidine ring, causing distinct chemical shifts for the protons or carbons near the chiral center of the (R) and (S) enantiomers. arkat-usa.org The integration of these separated signals allows for the direct calculation of the enantiomeric excess. nih.gov
Circular Dichroism (CD) Spectroscopy is another valuable technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers exhibit mirror-image CD spectra. For a pyrimidine-containing chromophore like in this compound, the electronic transitions within the pyrimidine ring can give rise to characteristic CD signals. acs.org By comparing the CD spectrum of an unknown sample to that of a pure enantiomer standard, the enantiomeric excess can be determined. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.
The following table outlines the principles and expected observations for these spectroscopic methods.
Table 3: Spectroscopic Methods for Enantiomeric Excess (e.e.) Determination of this compound
| Method | Principle | Expected Observation for a Non-Racemic Mixture |
| NMR with Chiral Solvating Agent (e.g., (R)-Mandelic Acid) | Formation of transient diastereomeric complexes, leading to different chemical environments for the enantiomers. | Splitting of specific proton or carbon signals corresponding to the (R) and (S) enantiomers. The ratio of the integrated peak areas corresponds to the enantiomeric ratio. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | A non-zero CD signal at wavelengths corresponding to the chromophore's absorption. The intensity is proportional to the enantiomeric excess. |
Theoretical and Computational Chemistry Studies of 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is often favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.gov DFT calculations for 1-(pyrimidin-2-yl)pyrrolidin-3-ol would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies key structural parameters like bond lengths, bond angles, and dihedral angles.
The choice of a functional, such as B3LYP, and a basis set, like 6-311G++(d,p), is crucial for obtaining reliable results. irjweb.comresearchgate.net From the optimized geometry, various electronic properties can be derived, including the distribution of electron density, partial atomic charges, and dipole moment. These calculations help in understanding the intramolecular interactions, such as the influence of the electron-withdrawing pyrimidine (B1678525) ring on the pyrrolidine (B122466) moiety and the role of the hydroxyl group.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine-Pyrrolidine System Calculated via DFT Note: This table presents typical bond lengths that would be expected from a DFT calculation on a similar molecular system, as specific data for this compound is not available.
| Parameter | Bond Type | Typical Calculated Bond Length (Å) |
| d(N1-C2) | Pyrimidine C=N | 1.34 |
| d(C4-N3) | Pyrimidine C=N | 1.34 |
| d(C2-N7) | Pyrimidine-Pyrrolidine C-N | 1.38 |
| d(C8-O) | Pyrrolidine C-O | 1.43 |
| d(O-H) | Hydroxyl O-H | 0.97 |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the lone pairs of the oxygen and pyrrolidine nitrogen atoms, while the LUMO is expected to be distributed over the π-system of the pyrimidine ring. Analysis of the HOMO-LUMO gap allows for the calculation of various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which quantify the molecule's reactivity profile. researchgate.netmdpi.com
Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: The values in this table are illustrative, based on DFT studies of related heterocyclic compounds, to demonstrate the type of data generated.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | IP | -EHOMO | 6.5 eV |
| Electron Affinity | EA | -ELUMO | 1.2 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 2.65 eV |
| Electronegativity | χ | (IP + EA) / 2 | 3.85 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Typically, red or yellow areas indicate negative electrostatic potential, which are associated with lone pairs and π-electrons, highlighting sites susceptible to electrophilic attack. mdpi.com For this compound, these regions would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. Conversely, blue areas indicate positive electrostatic potential, usually found around hydrogen atoms, marking sites for potential nucleophilic attack. mdpi.com The MEP surface provides a clear, qualitative picture of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
While quantum mechanics calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and dynamics. nih.gov
The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. Alternatively, implicit solvation models, like the Polarizable Continuum Model (PCM), can be used where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.com
For a molecule with hydrogen bond donors (-OH) and acceptors (pyrimidine nitrogens, -OH oxygen), simulations in a polar protic solvent like water are particularly important. These simulations would reveal how solvent molecules form hydrogen bonds, influencing the conformational preferences of the flexible pyrrolidine ring and the rotational freedom around the C-N bond connecting the two ring systems. This information is crucial for understanding the molecule's behavior in a biological or solution-phase chemical environment.
The accuracy of MD simulations is fundamentally dependent on the quality of the force field used to describe the potential energy of the system. ethz.chresearchgate.net A force field is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). While standard force fields like CHARMM and AMBER are well-parameterized for common biomolecules, they may lack accurate parameters for novel chemical moieties like the specific linkage in this compound. mdpi.comnih.gov
Developing specific force field parameters for this pyrimidine-pyrrolidine system would involve a detailed parameterization process. researchgate.net This typically requires performing high-level quantum chemical calculations (e.g., MP2 or DFT) to obtain reference data for the molecule's geometry, vibrational frequencies, and potential energy surfaces associated with dihedral rotations. These quantum mechanical data are then used to fit the force field parameters, ensuring that the MD simulations can accurately reproduce the molecule's structural and dynamic properties. researchgate.net The CHARMM General Force Field (CGenFF) provides a common starting point for parameterizing drug-like small molecules. nih.gov
In Silico Prediction of Molecular Interactions
In silico techniques are instrumental in predicting how a molecule might interact with biological targets, offering a rational approach to drug discovery and development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies would be crucial to identify potential protein targets and to understand the key interactions driving its biological activity.
While specific docking studies for this compound are not extensively documented in publicly available literature, studies on analogous pyrimidine and pyrrolidine derivatives have demonstrated their potential to interact with a variety of protein targets, including kinases, neuraminidase, and various enzymes implicated in cancer and inflammatory diseases. For instance, pyrimidine derivatives have been docked against targets like Bruton's tyrosine kinase (BTK) and cyclooxygenase (COX) enzymes, while pyrrolidine analogs have been studied as inhibitors of dipeptidyl peptidase IV (DPP-IV) and influenza neuraminidase. semanticscholar.orgnih.gov
To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and key interactions for this compound with several representative protein targets. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.
| Molecular Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.5 | LEU83, LYS33, GLN131 | Hydrogen bonds, Hydrophobic interactions |
| Bruton's Tyrosine Kinase (BTK) | 4Z3V | -8.2 | MET477, LYS430, ASP539 | Hydrogen bonds, Pi-cation interactions |
| Influenza Neuraminidase | 2HU0 | -6.9 | ARG118, GLU277, TYR406 | Hydrogen bonds, Salt bridge |
| Dipeptidyl Peptidase IV (DPP-IV) | 2P8S | -7.1 | ARG125, GLU205, TYR662 | Hydrogen bonds, Hydrophobic interactions |
Ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) are important metrics in drug design used to assess the quality of a compound. LE measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. LLE relates potency to lipophilicity, which is a key factor in determining a drug's pharmacokinetic properties.
Ligand Efficiency (LE): LE is calculated using the formula: LE = - (ΔG / N) where ΔG is the Gibbs free energy of binding (calculated from the binding affinity) and N is the number of non-hydrogen atoms in the molecule.
Ligand Lipophilicity Efficiency (LLE): LLE is calculated as: LLE = pIC50 - logP where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient.
The following table provides a hypothetical calculation of these efficiencies for this compound, assuming a hypothetical pIC50 value and a calculated logP.
| Parameter | Value | Formula |
|---|---|---|
| Molecular Weight | 165.19 g/mol | - |
| Number of Heavy Atoms (N) | 12 | - |
| Calculated logP (cLogP) | 0.5 | - |
| Hypothetical pIC50 | 7.0 | -log(IC50) |
| Ligand Efficiency (LE) | 0.58 kcal/mol per heavy atom | (1.36 * pIC50) / N |
| Ligand Lipophilicity Efficiency (LLE) | 6.5 | pIC50 - cLogP |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For the this compound scaffold, a variety of descriptors would be relevant.
Studies on similar pyrimidine and pyrrolidine derivatives have utilized a range of descriptors to build their QSAR models. nih.govnih.gov These can be broadly categorized as:
1D Descriptors: Molecular weight, count of specific atom types, number of rotatable bonds.
2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), electrotopological state (E-state) indices, molecular connectivity indices.
3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), steric parameters (e.g., Verloop sterimol parameters).
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, dipole moment.
The following table provides a selection of molecular descriptors that would be pertinent for developing a QSAR model for analogs of this compound.
| Descriptor Class | Specific Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP | Lipophilicity and membrane permeability |
| Molar Refractivity (MR) | Molecular volume and polarizability | |
| Dipole Moment | Polarity and intermolecular interactions | |
| Topological | Wiener Index | Molecular branching and compactness |
| Electrotopological State (E-state) Indices | Electronic and topological environment of atoms | |
| Geometrical (3D) | Molecular Surface Area (MSA) | Molecular size and shape |
| Molecular Volume | Space occupied by the molecule |
Once a set of relevant descriptors is calculated for a series of analogs of this compound with known biological activities, a predictive QSAR model can be developed using various statistical methods. The goal is to create a mathematical equation that can accurately predict the biological activity of new compounds based on their calculated descriptor values.
Commonly used methods for developing QSAR models include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. nih.gov
A hypothetical QSAR model for a series of this compound analogs could take the form of a linear equation, for example:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Surface Area)
In this equation, the coefficients (c1, c2, c3) would be determined by the regression analysis and would indicate the relative importance of each descriptor to the biological activity. A positive coefficient suggests that an increase in the descriptor value leads to an increase in activity, while a negative coefficient indicates the opposite.
The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new chemical entities. scielo.br Such models can be invaluable in prioritizing the synthesis of novel analogs with potentially improved biological activity profiles.
Structure Activity Relationship Sar Studies of 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol and Its Analogues for Molecular Interactions
Impact of Hydroxyl Group Position and Stereochemistry on Molecular Recognition
The hydroxyl (-OH) group on the pyrrolidine (B122466) ring is a key player in molecular recognition, primarily through its ability to form hydrogen bonds. nih.govresearchgate.net The precise position and stereochemistry of this group are critical for optimal binding to target proteins.
Experimental studies have shown that the hydroxyl group's location can significantly influence the binding affinity of a molecule. For instance, in a series of butanol isomers interacting with ionic liquids, the position of the hydroxyl group (primary, secondary, or tertiary) was found to directly affect the magnitude of intermolecular interactions. nih.gov This principle extends to more complex molecules like 1-(pyrimidin-2-yl)pyrrolidin-3-ol, where the hydroxyl group's placement on the pyrrolidine ring dictates its accessibility and orientation for hydrogen bonding with specific amino acid residues in a protein's binding pocket.
Stereochemistry, the three-dimensional arrangement of atoms, is also paramount. The (R) and (S) enantiomers of a compound containing a chiral center, such as the carbon atom attached to the hydroxyl group in this compound, can exhibit vastly different biological activities. This is because biological targets, being chiral themselves, often show a preference for one enantiomer over the other. Molecular modeling studies have confirmed that the specific spatial orientation of the hydroxyl group determines its ability to engage in crucial hydrogen bonding interactions, which can be a deciding factor in the molecule's anesthetic efficacy or other biological functions. researchgate.net
Influence of Pyrrolidine Ring Substituents on Intermolecular Binding
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug design. nih.gov Substituents on this ring can significantly modulate a compound's binding affinity and selectivity by influencing its conformation, basicity, and potential for intermolecular interactions. nih.govresearchgate.net
The stereochemistry of substituents on the pyrrolidine ring plays a crucial role in determining how a molecule fits into its target binding site. beilstein-journals.orgnih.govbeilstein-journals.org The non-planar, puckered nature of the pyrrolidine ring allows for different spatial orientations of its substituents. nih.gov
For example, studies on pyrrolidine-based inhibitors have demonstrated that the cis or trans configuration of substituents can dramatically alter binding potency. In one study, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred for dual PPARα/γ agonistic activity. nih.gov Similarly, the introduction of fluorine atoms onto the pyrrolidine ring can induce specific conformational preferences due to stereoelectronic effects like the gauche effect, thereby influencing the molecule's interaction with its target. beilstein-journals.orgnih.govbeilstein-journals.org
The following table illustrates the impact of stereochemistry on the binding affinity of certain pyrrolidine derivatives:
| Compound | Stereochemistry | Target | Binding Affinity (IC₅₀) |
| Compound A | (3R, 4R) | Receptor X | 10 nM |
| Compound B | (3S, 4S) | Receptor X | 200 nM |
| Compound C | cis | Receptor Y | 50 nM |
| Compound D | trans | Receptor Y | >1000 nM |
This table is illustrative and based on general findings in the field.
The position and electronic properties of substituents on the pyrrolidine ring also have a significant impact on binding. Substituents at different positions can explore different regions of the binding pocket, leading to varied interactions.
The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can affect the basicity of the pyrrolidine nitrogen and the polarity of the entire ring system. nih.gov For instance, the introduction of electronegative atoms like fluorine can alter the charge distribution and influence electrostatic interactions with the target. beilstein-journals.orgbeilstein-journals.org Studies on caspase inhibitors showed that 4,4-difluorination of a pyrrolidine ring led to a significant increase in inhibitory potency compared to less electronegative substituents like a methoxy (B1213986) group. nih.gov
Research on CXCR4 receptor antagonists revealed that the position of a methyl group on an associated pyridine (B92270) ring dramatically influenced binding affinity, with the 3-methyl substituted compound showing significantly higher potency than its 2-, 4-, or 5-methyl counterparts. nih.gov This highlights the sensitivity of molecular recognition to the precise placement of even small alkyl groups.
Modulation of Pyrimidine (B1678525) Ring Substituents on Target Interaction
The pyrimidine ring is another critical component of the this compound scaffold, offering multiple positions for modification to fine-tune target interactions. researchgate.netnih.gov The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, and substituents can modulate the ring's electronic properties and steric profile. nih.gov
Modifications at the C-4, C-5, and C-6 positions of the pyrimidine ring can significantly impact a compound's biological activity. These positions are often solvent-exposed and can be functionalized to interact with specific subpockets of the target protein.
For instance, in the development of kinase inhibitors, substituents at these positions have been shown to be crucial for achieving high potency and selectivity. The introduction of various groups can lead to additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions that enhance binding affinity. Structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors have demonstrated the importance of optimizing substituents on the pyrimidine ring to achieve potent inhibition of targets like FLT3 and VEGFR2. researchgate.net
The following table provides examples of how different substituents at the C-4 position of a pyrimidine ring can affect inhibitory activity:
| Substituent at C-4 | Target | Inhibitory Activity (IC₅₀) |
| -H | Kinase A | 500 nM |
| -NH₂ | Kinase A | 100 nM |
| -OCH₃ | Kinase A | 250 nM |
| -Cl | Kinase A | 75 nM |
This table is illustrative and based on general findings in the field.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.govajptr.com
In the context of the pyrimidine ring, various bioisosteric replacements can be considered. For example, replacing the pyrimidine ring with other heterocyclic systems like pyridine, triazine, or even non-aromatic rings can lead to compounds with altered electronic distributions and hydrogen bonding capabilities. cambridgemedchemconsulting.com The choice of a bioisostere depends on the specific interactions that need to be maintained or modified. For instance, replacing a nitrogen atom in the pyrimidine ring with a carbon-hydrogen group can eliminate a hydrogen bond acceptor site, which could be beneficial for selectivity if the target interaction is not desired. nih.gov Conversely, introducing additional nitrogen atoms could create new hydrogen bonding opportunities.
The strategic application of bioisosteric replacements allows medicinal chemists to explore a wider chemical space and optimize the properties of lead compounds. nih.gov For example, replacing a phenyl ring with a pyrimidine ring can enhance water solubility and introduce hydrogen bonding capabilities. nih.gov
Linker Region Modifications and their Contribution to Molecular Recognition
Research on various pyrrolidine derivatives has consistently demonstrated that the spatial arrangement of substituents on the pyrrolidine ring significantly impacts their interaction with target proteins. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. nih.gov Specifically, derivatives bearing a sec-butyl group at this position showed enhanced activity, highlighting the importance of steric bulk and lipophilicity in this region for effective molecular recognition. nih.gov
Furthermore, studies on pyrrolidine-based inhibitors of dipeptidyl peptidase-4 (DPP-4) have emphasized the importance of the pyrrolidine ring as a central scaffold. The introduction of different substituents and the control of stereochemistry are key strategies to optimize binding affinity. nih.govresearchgate.net For example, in a series of proline amide derivatives, specific substitutions at the 4-position of the pyrrolidine ring were found to be crucial for potent and selective inhibition of DPP-4. researchgate.net
While direct SAR studies on linker modifications of this compound are not extensively documented in publicly available literature, the findings from these closely related structures suggest that the pyrrolidin-3-ol linker is a critical determinant of activity. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the target protein. The stereochemistry of this hydroxyl group (R vs. S) would likely have a profound impact on the binding affinity and selectivity, as is commonly observed in chiral drug-receptor interactions.
The following table summarizes the impact of linker modifications in analogous pyrrolidine-containing compounds on their biological activity, providing insights into the potential effects of similar modifications on the this compound scaffold.
| Scaffold | Modification | Biological Target/Activity | Observed Effect | Reference |
| Pyrrolidine-2,5-dione | Substitution at the 3-position | Anticonvulsant activity | The nature of the substituent strongly influences activity, with a sec-butyl group being favorable. | nih.gov |
| Proline amides | Substitution at the 4-position of the pyrrolidine ring | DPP-4 inhibition | Specific substitutions are critical for achieving high potency and selectivity. | researchgate.net |
| Pyrrolidine derivatives | General substitution patterns | α-amylase and α-glucosidase inhibition | The nature and position of substituents on the pyrrolidine ring are key for inhibitory activity. | nih.gov |
| Pyrrolidine-2,5-dione | N-benzyl(4-methoxyphenyl)amino moiety | COX-2/5-LOX inhibition | This disubstitution pattern serves as a template that mimics traditional COX-2 inhibitors. | nih.gov |
These findings collectively suggest that the pyrrolidin-3-ol linker in this compound is not merely a passive spacer but an active contributor to molecular recognition. Its rigidity, stereochemistry, and the presence of the hydroxyl group are all features that can be exploited in the design of more effective and specific inhibitors.
Pharmacophore Elucidation of the this compound Scaffold
A pharmacophore model for the this compound scaffold can be constructed by identifying the key chemical features responsible for its biological activity. This model is derived from an understanding of the structure-activity relationships of this and related compounds. The essential pharmacophoric features of the this compound scaffold are proposed to include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region, all arranged in a specific three-dimensional orientation.
The pyrimidine ring is a well-established pharmacophoric element in medicinal chemistry, often acting as a hydrogen bond acceptor through its nitrogen atoms. researchgate.net Its presence in numerous biologically active compounds, including kinase inhibitors, underscores its importance in molecular recognition. researchgate.net In the context of the this compound scaffold, the nitrogen atoms of the pyrimidine ring are likely to form crucial hydrogen bonds with the amino acid residues in the active site of a target protein.
The hydroxyl group at the 3-position of the pyrrolidine ring is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality allows for versatile interactions with the target protein. The stereochemistry of this hydroxyl group is also a critical component of the pharmacophore, as the precise spatial orientation of this hydrogen bonding group will determine the binding affinity and selectivity.
Based on these considerations, a general pharmacophore model for the this compound scaffold can be proposed, as summarized in the table below.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Significance |
| Hydrogen Bond Acceptor | Pyrimidine ring nitrogen atoms | Hydrogen bonding with donor groups on the target protein. | Anchoring the molecule in the binding site. |
| Hydrogen Bond Donor/Acceptor | Pyrrolidin-3-ol hydroxyl group | Hydrogen bonding with acceptor/donor groups on the target protein. | Enhancing binding affinity and providing specificity. |
| Hydrophobic Core | Pyrrolidine ring and pyrimidine ring | Van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. | Contributing to overall binding energy and orientation. |
| Defined 3D Geometry | Pyrrolidine ring | Precise spatial arrangement of pharmacophoric features. | Ensuring a complementary fit with the target binding site. |
This pharmacophore model provides a valuable framework for the design of new analogues of this compound. By maintaining these key pharmacophoric features while modifying other parts of the molecule, it is possible to fine-tune the compound's properties to achieve improved potency, selectivity, and pharmacokinetic profiles. For instance, the pyrimidine ring could be substituted to modulate its electronic properties or to introduce additional interaction points, while the pyrrolidine ring could be functionalized to explore different regions of the binding pocket.
Mechanisms of Molecular Interaction and Biological Target Engagement in Vitro/non Clinical Focus
Identification of Putative Biological Targets at the Molecular Level
While specific studies on 1-(pyrimidin-2-yl)pyrrolidin-3-ol are not widely reported, the structural motifs it contains are common in molecules targeting enzymes and receptors. The pyrrolidine (B122466) ring offers a three-dimensional structure that is advantageous for exploring pharmacophore space, while the pyrimidine (B1678525) ring can participate in crucial hydrogen bonding and stacking interactions. vulcanchem.comnih.gov
The pyrimidinyl-pyrrolidine scaffold is a well-established framework for the development of enzyme inhibitors, particularly protein kinase inhibitors. The pyrimidine moiety often functions as a bioisostere of the adenine (B156593) base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding site. nih.gov
Kinase Inhibition: Derivatives containing scaffolds similar to this compound have demonstrated potent inhibitory activity against several protein kinases.
Leucine-Rich Repeat Kinase 2 (LRRK2): Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidinyl-pyrrolidines, have been developed as potent LRRK2 inhibitors. acs.org For these inhibitors, the stereochemistry of the pyrrolidine ring is critical; for instance, analogues with an (R)-configuration on the ring showed enhanced binding affinity. vulcanchem.com A 6-(pyrrolidin-1-yl) analogue within this series demonstrated a calculated Ki of 212 nM against the LRRK2 G2019S mutant, underscoring the scaffold's potential. acs.org
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): The pyrrolo[2,3-d]pyrimidine nucleus is a key component in numerous approved tyrosine kinase inhibitors targeting EGFR and VEGFR. nih.gov The (S)-enantiomer of certain pyrrolidin-3-ol derivatives has shown superior selectivity for EGFR T790M mutants over the wild-type receptor. vulcanchem.com
Other Kinases: Related heterocyclic compounds have shown inhibitory activity against a range of other kinases, including Phosphoinositide 3-kinases (PI3Ks) and Spleen Tyrosine Kinase (SYK). mdpi.com
The table below summarizes the inhibitory activity of compounds containing similar structural motifs against various kinases.
| Compound Class | Target Kinase | Activity Metric | Reported Value |
| Pyrrolo[2,3-d]pyrimidine Analogue | LRRK2 G2019S | cKi | 212 nM |
| Pyrrolo[3,4-c]pyridine Derivative | PI3Kγ | IC₅₀ | 270 nM |
| Pyrrolidine Derivative | EGFR T790M | - | Selective |
Other Enzyme Targets: The versatility of the pyrrolidine scaffold extends to other enzyme classes. For example, pyrrolidine-2,3-diones have been identified as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3), where the 3-hydroxyl group was found to be a key structural feature for inhibition. nih.gov Furthermore, various polyhydroxylated pyrrolidines act as inhibitors of carbohydrate-processing enzymes like α-glucosidase. nih.gov
The pyrimidinyl-pyrrolidine framework is also integral to compounds designed to interact with cell surface receptors. Mechanistic studies often employ receptor binding assays to determine the affinity and mode of interaction. These assays typically involve a radiolabeled or fluorescently-tagged ligand and a source of the receptor, such as purified cell membranes. nih.gov
Corticotropin-Releasing Factor 1 (CRF1) Receptor: A series of pyrrolo[2,3-d]pyrimidin-4-one derivatives were identified as CRF1 receptor antagonists. nih.gov Their binding affinity was determined using radioligand binding assays, where the compounds competed with ¹²⁵I-sauvagine for binding to the receptor. Several analogues displayed IC₅₀ values in the submicromolar range, demonstrating potent receptor engagement. nih.gov
CXCR4 Chemokine Receptor: In another example, (S)-pyrrolidine derivatives were developed as antagonists for the CXCR4 chemokine receptor. nih.gov Their binding affinity was quantified by their ability to competitively displace the fluorescently labeled 12G5 antibody from the receptor, with one lead compound showing an IC₅₀ of 79 nM. nih.gov
These studies utilize techniques like filtration binding, where the receptor-ligand complex is trapped on a filter, or fluorescence polarization, which measures the change in rotational speed of a fluorescent ligand upon binding to the larger receptor molecule. nih.govnih.gov
Characterization of Binding Modes and Affinities
To understand how these molecules interact with their targets on a physical level, biophysical techniques are employed to characterize the binding events in detail, providing data on kinetics, affinity, and thermodynamics.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions. nih.gov In a typical SPR experiment, the target protein (e.g., a kinase or receptor) is immobilized on a gold-plated sensor chip. The small molecule inhibitor, or analyte, is then flowed over the surface in solution. univr.it Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass accumulating on the chip. nih.govunivr.it
This method provides quantitative data on:
Association rate constant (kₐ): The rate at which the inhibitor binds to the target.
Dissociation rate constant (kₑ): The rate at which the inhibitor-target complex breaks apart.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ.
While specific SPR data for this compound is not publicly available, this technique is routinely used to characterize the binding of analogous kinase and receptor inhibitors. nih.govmdpi.com
The table below illustrates the type of data obtained from an SPR experiment.
| Parameter | Symbol | Description |
| Association Rate Constant | kₐ | Rate of complex formation (M⁻¹s⁻¹) |
| Dissociation Rate Constant | kₑ | Rate of complex decay (s⁻¹) |
| Equilibrium Dissociation Constant | Kₑ | Measure of affinity (M); lower is stronger |
Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for characterizing biomolecular interactions. nih.gov It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated in small increments into a sample cell containing the target protein. The resulting heat change is measured relative to a reference cell. preprints.org
ITC provides a complete thermodynamic profile of the interaction in a single experiment, including:
Binding Affinity (Kₐ or Kₑ): The strength of the interaction.
Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder, often driven by hydrophobic interactions and conformational changes.
This detailed thermodynamic data is crucial for understanding the driving forces behind molecular recognition and for guiding lead optimization in drug discovery. nih.govpreprints.org
The table below outlines the thermodynamic parameters determined by ITC.
| Parameter | Symbol | Description |
| Binding Affinity Constant | Kₐ | 1/Kₑ, a measure of the strength of binding (M⁻¹) |
| Stoichiometry of Binding | n | The number of ligand molecules bound per protein molecule |
| Enthalpy of Binding | ΔH | Heat change upon binding (kcal/mol); indicates bond formation/breakage |
| Entropy of Binding | ΔS | Change in the system's disorder (cal/mol·K); indicates hydrophobic effects |
Mechanistic Insights into Molecular Modulation
The biological activity of this compound and its analogues arises from a combination of specific molecular interactions with their protein targets. These interactions dictate the compound's affinity, selectivity, and ultimate modulatory effect.
Hydrogen Bonding: The pyrimidine ring, with its nitrogen atoms, and the hydroxyl group on the pyrrolidine ring are key hydrogen bond donors and acceptors. vulcanchem.com In kinase inhibitors, the pyrimidine often forms critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket, mimicking the interaction of adenine. nih.govacs.org The 3-hydroxyl group can form additional specific hydrogen bonds that anchor the molecule and enhance potency. nih.gov
Stereochemistry and 3D Structure: The non-planar, saturated pyrrolidine ring provides a rigid 3D scaffold that orients its substituents into defined regions of space. nih.gov The stereochemistry at the C3 carbon is often crucial for activity. The specific (S) or (R) configuration can determine whether the hydroxyl group and other substituents are positioned correctly to interact with amino acid residues in the binding pocket, a phenomenon critical for the potency and selectivity of related LRRK2 and EGFR inhibitors. vulcanchem.comacs.org
Hydrophobic and Stacking Interactions: The aromatic pyrimidine ring can engage in favorable π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site. vulcanchem.com The carbon framework of the pyrrolidine ring can fit into hydrophobic pockets, further stabilizing the protein-ligand complex.
Allosteric Modulation vs. Orthosteric Binding
In receptor pharmacology, the distinction between orthosteric and allosteric binding is fundamental. Orthosteric ligands bind to the same site as the endogenous agonist, known as the primary or orthosteric site. nih.govnih.gov In contrast, allosteric modulators bind to a topographically distinct site on the receptor, thereby inducing a conformational change that can alter the affinity or efficacy of the orthosteric ligand. nih.govnih.gov Allosteric modulators can offer advantages over orthosteric ligands, such as greater subtype selectivity and a more nuanced, fine-tuned modulation of the physiological response. nih.gov
While direct studies definitively characterizing the binding site of this compound are not extensively available in public literature, research on structurally related pyrrolo[2,3-d]pyrimidine derivatives provides significant insights. acs.org These related compounds have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. acs.org X-ray crystallography studies of these analogous compounds in complex with checkpoint kinase 1 (CHK1), a surrogate for LRRK2, revealed that they bind within the ATP-binding pocket. acs.org This pocket is the orthosteric site for ATP. The observed interactions included hydrogen bonds with the "hinge" region of the kinase and hydrophobic interactions within the ATP-binding site. acs.org This evidence strongly suggests that compounds with this chemical scaffold act as orthosteric inhibitors, directly competing with the endogenous ligand (ATP) for the binding site.
Reversible and Irreversible Binding Modes
The interaction between a ligand and its biological target can be either reversible or irreversible. Reversible inhibitors associate with the target via non-covalent forces, such as hydrogen bonds and van der Waals interactions, allowing for an equilibrium between the bound and unbound states. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the target protein.
The chemical structure of this compound lacks functional groups that are commonly associated with irreversible covalent bond formation, such as epoxides, Michael acceptors, or highly reactive alkyl halides. The interactions described for structurally similar pyrrolo[2,3-d]pyrimidine derivatives with their kinase target are non-covalent in nature, involving hydrogen bonds and hydrophobic contacts. acs.org This indicates a reversible binding mode. Reversible binding is generally preferred for therapeutic agents as it allows for the modulation of the biological effect by adjusting the concentration of the compound and avoids permanent inactivation of the target protein, which can lead to toxicity.
Target Selectivity Profiling (in vitro, non-clinical)
Target selectivity is a critical determinant of a compound's therapeutic index. A highly selective compound preferentially binds to its intended target, minimizing interactions with other proteins and thereby reducing the potential for off-target side effects. In vitro selectivity profiling is a standard non-clinical assessment where a compound is tested against a broad panel of kinases, receptors, ion channels, and enzymes.
For derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, extensive kinase selectivity profiling has been conducted. For example, two diastereomeric oxolan-3-yl derivatives, compounds 44 and 45, which are structurally related to this compound, were screened against a panel of 468 kinases. acs.org The results demonstrated exceptional selectivity for LRRK2. acs.org At a concentration of 1 µM, these compounds inhibited LRRK2 but showed minimal activity against the vast majority of other kinases tested. acs.org
The table below represents the kind of data generated in such a selectivity screen, based on the findings for these related compounds. acs.org
Table 1: In Vitro Kinase Selectivity Profile for LRRK2 Inhibitors Related to this compound
| Target | Assay Type | Compound 44 | Compound 45 |
|---|---|---|---|
| LRRK2 (Wild Type) | KINOMEscan (% Control) | 8 | 2.8 |
| LRRK2 (Wild Type) | IC50 (nM) | 11 | 22 |
| PIP5K2C | KINOMEscan (% Control) | <37 | <37 |
| PIK4CB | KINOMEscan (% Control) | <37 | <37 |
| FLT3 (Mutant) | KINOMEscan (% Control) | 25 | 1.9 |
| Broad Panel (468 kinases) | KINOMEscan | No other non-mutant kinase with % control <10 | No other non-mutant kinase with % control <10 |
Data sourced from a study on related pyrrolo[2,3-d]pyrimidine derivatives. acs.org A lower "% Control" value indicates stronger inhibition.
Furthermore, these compounds underwent broad pharmacology profiling, where they were tested against a panel of other receptors and enzymes. They showed only weak affinity for the human adenosine (B11128) A2B receptor at a high concentration (1 µM) and were found to be negative in bacterial mutagenicity (Ames) and genomic instability assays. acs.org This type of comprehensive profiling is essential to characterize the molecular interactions of a compound and predict its potential for safe and effective therapeutic use.
Derivatization Strategies and Analogue Development of the 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol Scaffold
Scaffold Hopping and Ring System Modifications
Scaffold hopping is a key strategy in drug design to identify novel core structures with improved properties while retaining key binding interactions. dtic.mil For the 1-(pyrimidin-2-yl)pyrrolidin-3-ol scaffold, this can involve replacing either the pyrimidine (B1678525) or the pyrrolidine (B122466) ring with other heterocyclic or carbocyclic systems.
One approach involves the replacement of the pyrimidine ring with other heterocycles to explore different interactions with target proteins. For instance, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor to a pyrazole (B372694) core, resulting in improved physicochemical properties and brain penetration for dual leucine (B10760876) zipper kinase (DLK) inhibitors. nih.gov Similarly, modifications on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold led to potent and selective NUAK1 inhibitors. nih.govresearchgate.net The exploration of alternative heterocyclic systems like furano[2,3-d]pyrimidines has also been successful in identifying potent inhibitors for enzymes such as Notum. nih.gov
Modifications to the pyrrolidine ring are also a viable strategy. The synthesis of various functionalized pyrrolidine derivatives can be achieved through methods like the photo-promoted ring contraction of pyridines. nih.gov The pyrrolidine ring itself is a privileged scaffold in drug discovery due to its three-dimensional structure and ability to explore pharmacophore space effectively. nih.gov
| Original Scaffold Fragment | Hopped Scaffold Fragment | Rationale/Advantage | Reference |
| Pyrimidine | Pyrazole | Improved physicochemical properties, enhanced brain penetration | nih.gov |
| Thienopyrimidine | Furano[2,3-d]pyrimidine | Identification of potent inhibitors | nih.gov |
| Pyridine (B92270) | Pyrrolidine | Access to functionalized building blocks | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | Dimethylpyrimidooxazinone | Reduced planarity, exploration of selectivity | researchgate.net |
Introduction of Diverse Chemical Functionalities for SAR Exploration
The introduction of various chemical groups at different positions of the this compound scaffold is crucial for exploring the Structure-Activity Relationship (SAR). This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
The hydroxyl group on the pyrrolidine ring is a prime site for modification. Alkylation and acylation reactions can introduce a variety of substituents, altering the compound's polarity, size, and hydrogen bonding capacity. The Friedel-Crafts reaction, a fundamental method for alkylation and acylation of aromatic rings, provides a conceptual basis for C-C bond formation, although direct application to the pyrrolidine ring requires different synthetic strategies. masterorganicchemistry.comyoutube.com For instance, N-derivatization of a protected 3-hydroxypyrrolidine is a common step in the synthesis of its derivatives, often carried out in the presence of a base. google.com
Both the pyrimidine and pyrrolidine rings offer opportunities for functionalization. On the pyrimidine ring, substituents can be introduced to modulate interactions with the target protein. For example, in the development of pyrrolo[2,3-d]pyrimidine derivatives as Axl inhibitors, various substituents were explored to investigate the SAR. nih.gov Similarly, the synthesis of pyrrolo[3,2-d]pyrimidines allows for the addition of molecular diversity onto the pyrimidine nitrogens. nih.gov
The pyrrolidine ring can also be functionalized at positions other than the hydroxyl group. The synthesis of 3,4-disubstituted pyrrolidine sulfonamides as glycine (B1666218) transporter 1 inhibitors highlights the potential of modifying multiple positions on the pyrrolidine ring. nih.gov
| Modification Site | Type of Functionalization | Example of Introduced Group | Potential Impact | Reference |
| Pyrrolidine-3-OH | Alkylation | Methyl, Ethyl | Altered polarity and size | google.com |
| Pyrrolidine-3-OH | Acylation | Acetyl, Benzoyl | Modified hydrogen bonding and lipophilicity | masterorganicchemistry.com |
| Pyrimidine Ring | Substitution | Phenyl, Methoxy (B1213986) | Enhanced target binding affinity | nih.govnih.gov |
| Pyrrolidine Ring | N-Substitution | Benzyl, Isopropyl | Introduction of diversity elements | nih.gov |
| Pyrrolidine Ring | C-Substitution | Sulfonamide | Improved potency and selectivity | nih.gov |
Synthesis of Prodrugs and Probes for Mechanistic Investigations
Prodrug strategies can be employed to improve the pharmacokinetic properties of the this compound scaffold. This involves chemically modifying the parent drug to create a temporarily inactive form that is converted to the active drug in the body. For instance, ester prodrugs of purine (B94841) and pyrimidine analogues have been synthesized to enhance intestinal absorption via peptide transporters. nih.gov
Chemical probes based on this scaffold can be valuable tools for studying biological processes and target engagement. A specific fluorescent probe for pyrrolidine has been developed, which undergoes a chemical reaction to generate a new substance, allowing for detection and removal of pyrrolidine. nih.gov Derivatization reagents have also been created to facilitate the sensitive detection and enantiomeric separation of chiral carboxylic acids in biological samples. nih.govresearchgate.net
Development of Bivalent Ligands Incorporating the Scaffold
Bivalent ligands, which consist of two pharmacophores connected by a linker, can exhibit enhanced affinity and selectivity by binding to two sites on a target protein or two different proteins. The this compound scaffold could potentially be incorporated into such designs. The synthesis of bis-purine and bis-pyrrolo[2,3-d]pyrimidine derivatives, where two heterocyclic units are joined by a linker, has been explored for anticancer properties. nih.gov This approach could be adapted to create bivalent ligands featuring the this compound motif.
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Scaffold
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a target protein. youtube.com These fragments can then be grown or linked together to create more potent molecules. The this compound scaffold itself, or fragments thereof, could be used in FBDD campaigns. For example, fragment-based hit identification coupled with structure-based drug design was successfully used to develop potent inhibitors of JAK-2. rcsb.org A similar strategy has been applied to the design of LRRK2 inhibitors derived from pyrrolo[2,3-d]pyrimidines. acs.org
Advanced Analytical Research Techniques for Characterization and Quantification
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 1-(pyrimidin-2-yl)pyrrolidin-3-ol. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus offering a high degree of confidence in the compound's identity.
Tandem Mass Spectrometry for Fragment Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.govwvu.edu In the context of this compound, a protonated molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Key fragmentation pathways for related α-pyrrolidinophenone cathinones often involve the loss of the pyrrolidine (B122466) ring as a neutral molecule. wvu.eduwvu.edu For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the pyrimidine (B1678525) ring and the pyrrolidine nitrogen, as well as fragmentations within the pyrrolidine ring itself, such as the loss of water from the hydroxyl group. wvu.edunih.gov Analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the pyrimidine and pyrrolidin-3-ol moieties. researchgate.net
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | Varies | Pyrrolidine | Loss of the pyrrolidine ring |
| [M+H]⁺ | Varies | H₂O | Loss of water from the hydroxyl group |
| [M+H]⁺ | Varies | C₄H₇NO | Fragmentation of the pyrrolidin-3-ol ring |
| [M+H]⁺ | Varies | C₄H₄N₂ | Fragmentation involving the pyrimidine ring |
This table represents potential fragmentation pathways and requires experimental data for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.netyoutube.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For this compound, ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present. The chemical shifts of the pyrimidine and pyrrolidine ring protons and carbons would be characteristic of their electronic environments.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to piece together the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.netprinceton.edusdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. sdsu.eduyoutube.com This is crucial for assigning the carbon signals of the pyrrolidine and pyrimidine rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is vital for connecting the pyrimidine ring to the pyrrolidine ring by showing a correlation between the pyrimidine protons and the pyrrolidine carbons, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule.
| 2D NMR Technique | Information Gained for this compound |
| COSY | Shows which protons on the pyrrolidine ring are neighbors. |
| HSQC | Connects each proton signal to its directly attached carbon atom. |
| HMBC | Confirms the connection between the pyrimidine ring and the pyrrolidine ring. researchgate.net |
| NOESY | Reveals the spatial proximity of protons, aiding in conformational analysis. researchgate.net |
Dynamic NMR for Conformational Exchange Studies
The pyrrolidine ring of this compound is not planar and can exist in various conformations that may interconvert. frontiersin.orgnih.gov Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational exchange processes. researchgate.net By analyzing changes in the lineshapes of NMR signals as a function of temperature, it is possible to determine the energy barriers and rates of conformational changes, such as the ring-puckering of the pyrrolidine moiety. nih.govbiorxiv.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive and unambiguous structural information for a crystalline compound. By diffracting X-rays off a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.comjyu.fimdpi.comresearchgate.net
Single Crystal X-ray Diffraction of this compound and Derivatives
Obtaining a suitable single crystal of this compound or one of its derivatives would allow for its definitive structural determination via X-ray diffraction. This technique would confirm the connectivity of the atoms, the planarity of the pyrimidine ring, and the specific puckering conformation of the pyrrolidine ring in the solid state. If the compound is chiral, X-ray crystallography can determine the absolute configuration of the stereocenter at the 3-position of the pyrrolidine ring. This is particularly important as different enantiomers can have different biological activities. acs.orgwipo.int
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. mdpi.com |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. mdpi.com |
| Atomic Coordinates | The precise position of every atom in the molecule. |
| Bond Lengths & Angles | Provides exact geometric details of the molecular structure. |
| Torsion Angles | Defines the conformation of the pyrrolidine ring and the relative orientation of the two rings. |
| Absolute Configuration | Determines the R/S configuration of the chiral center if present. |
Co-crystallization with Molecular Targets
While direct co-crystallization studies of this compound with its specific molecular targets are not extensively documented in publicly available literature, the broader class of pyrimidinyl-pyrrolidine derivatives has been successfully co-crystallized with several protein kinases. These structures provide critical insights into the potential binding modes of this compound. Kinases, a family of enzymes that play a pivotal role in cell signaling, are common targets for compounds featuring pyrimidine and pyrrolidine scaffolds. nih.govrcsb.org
Analysis of co-crystal structures of related pyrimidine-based inhibitors with kinases like Aurora A and Leucine-Rich Repeat Kinase 2 (LRRK2) reveals a common binding pattern. nih.govacs.orgnih.gov The pyrimidine ring typically forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. acs.org This interaction is a cornerstone for the affinity and selectivity of many kinase inhibitors.
The pyrrolidine ring, often substituted, extends into other regions of the ATP-binding site, where it can form additional interactions that enhance potency and selectivity. acs.orgunipa.it The hydroxyl group on the pyrrolidin-3-ol moiety of the title compound is poised to form hydrogen bonds with amino acid residues in the active site, further stabilizing the complex.
A notable example involves a pyrrolo[2,3-d]pyrimidine derivative, which is structurally analogous to this compound. In a study targeting LRRK2, a surrogate kinase (a 10-point mutant of Checkpoint Kinase 1, CHK1) was used for co-crystallization due to the difficulty in crystallizing LRRK2 itself. acs.orgnih.govnih.gov The X-ray crystal structure of a (2R)-2-methylpyrrolidin-1-yl derivative in complex with the CHK1 surrogate (PDB ID: 7BJR) demonstrated that the pyrrolidine moiety projects into a hydrophobic pocket, with the methyl group making favorable contacts. acs.org This highlights the importance of the pyrrolidine substituent in achieving high potency.
| Compound Class | Molecular Target (or Surrogate) | PDB ID | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative with a (2R)-2-methylpyrrolidin-1-yl substituent | Checkpoint Kinase 1 (CHK1) 10-point mutant (LRRK2 surrogate) | 7BJR | Pyrimidine core forms hydrogen bonds with the kinase hinge region. The 2-methylpyrrolidine (B1204830) group occupies a hydrophobic pocket, enhancing potency. | acs.org |
| Disubstituted pyrimidine inhibitor | Aurora A Kinase | Not specified in abstract | Novel binding mode with the cyclopropanecarboxylic acid moiety directed towards the solvent-exposed region of the ATP-binding pocket. | nih.gov |
Q & A
Q. What are the common synthetic routes for 1-(pyrimidin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
The synthesis typically involves coupling pyrimidine derivatives with pyrrolidin-3-ol precursors. Key steps include:
- Starting materials : Pyrimidin-2-yl halides or activated pyrimidine derivatives and substituted pyrrolidin-3-ol.
- Reaction conditions : Catalysts (e.g., Pd-based for cross-coupling), solvent systems (polar aprotic solvents like DMF), and temperatures (60–120°C) to optimize regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product. Industrial-scale methods may employ continuous flow reactors for higher efficiency .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry (e.g., hydroxyl group position on pyrrolidine) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects enantiomeric excess in chiral variants .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution to isolate (R)- or (S)-enantiomers.
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers .
- Stereochemical Analysis : Circular Dichroism (CD) spectroscopy to confirm absolute configuration .
Q. How do electronic effects of the pyrimidine ring influence substitution reactions in this compound?
The pyrimidine ring’s electron-deficient nature directs electrophilic substitutions to specific positions. For example:
- Nucleophilic Aromatic Substitution : Fluorine or chlorine substituents enhance reactivity at C4/C6 positions under basic conditions .
- Cross-Coupling : Suzuki-Miyaura reactions require precise control of Pd catalysts and ligands to avoid side products .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Molecular Docking : Models interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) to assess electronic properties and reaction pathways .
- QSAR Models : Correlate substituent effects (e.g., hydroxyl group position) with bioactivity data .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from:
- Catalyst Purity : Trace impurities in Pd catalysts can reduce coupling efficiency.
- Solvent Effects : Moisture-sensitive reactions require anhydrous conditions.
- Scale Differences : Lab-scale optimizations may not translate to industrial batch processes .
Key Research Challenges
- Regioselectivity in Substitutions : Pyrimidine’s dual nitrogen atoms complicate reaction predictability.
- Enantiomer-Specific Bioactivity : Requires advanced stereochemical analysis for drug development .
- Scalability : Transitioning from lab to industrial synthesis demands optimization of green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
